N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
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Overview
Description
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a benzothiazole ring, an acetamido group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Acetamido Group: The acetamido group can be introduced via acetylation of the amine group on the benzothiazole ring.
Attachment of the Ethoxyethyl Group: This step involves the alkylation of the benzothiazole ring with an ethoxyethyl halide.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the modified benzothiazole with cyclohexanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated derivative of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes and interactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-6-acetamido-3-(2-propen-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
- N-[(2Z)-3-(2-ethoxyethyl)-6-(methylsulfonyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Uniqueness
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-26-12-11-23-17-10-9-16(21-14(2)24)13-18(17)27-20(23)22-19(25)15-7-5-4-6-8-15/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIWFOBOSQSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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